molecular formula C8H7ClO3S B6597133 1,3-Dihydro-4-isobenzofuransulfonyl chloride CAS No. 98475-11-7

1,3-Dihydro-4-isobenzofuransulfonyl chloride

Cat. No.: B6597133
CAS No.: 98475-11-7
M. Wt: 218.66 g/mol
InChI Key: NCOCTXURUISBSU-UHFFFAOYSA-N
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Description

1,3-Dihydro-4-isobenzofuransulfonyl chloride is a chemical compound with the molecular formula C8H7ClO3S It is a derivative of isobenzofuran and contains a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-4-isobenzofuransulfonyl chloride typically involves the reaction of isobenzofuran derivatives with sulfonyl chloride reagents. One common method is the reaction of 1,3-dihydroisobenzofuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-4-isobenzofuransulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the sulfonyl chloride to the corresponding sulfonic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the sulfonyl chloride to sulfinic acid.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

1,3-Dihydro-4-isobenzofuransulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific functional properties.

    Biological Research: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-4-isobenzofuransulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with these nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often used to modify biomolecules and study their interactions and functions.

Comparison with Similar Compounds

1,3-Dihydro-4-isobenzofuransulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride used in similar applications but lacks the isobenzofuran ring structure.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Widely used in organic synthesis for the protection of hydroxyl groups and the formation of sulfonamides.

    Methanesulfonyl Chloride: A smaller sulfonyl chloride used in the synthesis of sulfonamides and sulfonates.

The uniqueness of this compound lies in its isobenzofuran ring structure, which imparts specific reactivity and properties that can be advantageous in certain synthetic and research applications.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCTXURUISBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259368
Record name 1,3-Dihydro-4-isobenzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98475-11-7
Record name 1,3-Dihydro-4-isobenzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98475-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-isobenzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A suspension of 22.1 g of the crude hydrochloride salt prepared in Example 2 in a mixture of 30 ml of concentrated hydrochloric acid and 30 ml acetic acid was cooled to 0°-5°. A solution of 6.2 g of sodium nitrate in 15 ml water was added dropwise at 0°-5°. The thick suspension was diluted with 19 ml of concentrated hydrochloric acid to facilitate stirring and 1.0 g of sodium nitrate was added; stirring was continued for 1 hour. The suspension of the diazonium salt was added portionwise at 0°-5° to a stirred mixture of 80 ml of acetic acid, 25 ml of sulfur dioxide and 1.6 g of copper (II) chloride dihydrate. The resulting pale green suspension was allowed to warm to ambient temperature and stirred for 4.5 hours. The yellow-green solution was poured into 1000 ml of cold water and the aqueous mixture extracted three times with 1-chlorobutane. The combined organic solution was washed three times with water and saturated sodium bicarbonate solution, then dried over magnesium sulfate, and filtered. Evaporation of the solvent in vacuo gave 9.8 g of 1,3-dihydrobenzo[c]furan-4-sulfonyl chloride as a yellow oil which crystallized on cooling and scratching, m.p. 40°-43°.
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
copper (II) chloride dihydrate
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
19 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 22.1 g of the crude hydrochloride salt prepared in Example 2 in a mixture of 30 ml of concentrated hydrochloric acid and 30 ml acetic acid was cooled to 0°-5°. A solution of 6.2 g of sodium nitrite in 15 ml water was added dropwise at 0°-5°. The thick suspension was diluted with 19 ml of concentrated hydrochloric acid to facilitate stirring and 1.0 g of sodium nitrite was added; stirring was continued for 1 hour. The suspension of the diazonium salt was added portionwise at 0°-5° to a stirred mixture of 80 ml of acetic acid, 25 ml of sulfur dioxide and 1.6 g of copper (II) chloride dihydrate. The resulting pale green suspension was allowed to warm to ambient temperature and stirred for 4.5 hours. The yellow-green solution was poured into 1000 ml of cold water and the aqueous mixture extracted three times with 1-chlorobutane. The combined organic solution was washed three times with water and saturated sodium bicarbonate solution, then dried over magnesium sulfate, and filtered. Evaporation of the solvent in vacuo gave 9.8 g of 1,3-dihydrobenzo[c]furan-4-sulfonyl chloride as a yellow oil which crystallized on cooling and scratching, m.p. 40°-43°.
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
copper (II) chloride dihydrate
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
19 mL
Type
reactant
Reaction Step Eight

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